molecular formula C8H10N4O2S B2854949 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide CAS No. 1797307-78-8

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

Cat. No. B2854949
CAS RN: 1797307-78-8
M. Wt: 226.25
InChI Key: MGYOYIYWDRTHQJ-UHFFFAOYSA-N
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Description

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound is part of a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging . These probes can help in studying the dynamics of intracellular processes and are comparable to commercial probes like coumarin and rhodamine.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidines have shown significant potential as antitumor scaffolds. Their structural motif is a fused, rigid, and planar N-heterocyclic system, which is a privileged scaffold for drug discovery. The synthetic versatility of these compounds allows for structural modifications, making them promising candidates for the design of new antitumor drugs .

Enzymatic Inhibitory Activity

The derivatives of this compound have been highlighted for their enzymatic inhibitory activity. This activity is crucial in the development of new drugs that can target specific enzymes related to diseases . The ability to inhibit certain enzymes can lead to the treatment of conditions such as cancer and inflammatory diseases.

Material Science Applications

In material science, these compounds’ properties allow them to be used in the development of organic materials, chemosensors, and solid-state emitters . Their stability and emission intensities make them suitable for creating materials with specific optical properties.

Pharmacological Research

The pharmacological applications of pyrazolo[1,5-a]pyrimidines include their use as selective inhibitors for various receptors and enzymes. For instance, they have been used in the discovery and optimization of novel selective and orally bioavailable inhibitors . This has implications for the treatment of diseases where such receptors play a crucial role.

Environmental Sensing

Due to their fluorescent properties and stability under various conditions, these compounds can be employed in environmental sensing. They can be used to detect ions or molecules, which is essential in monitoring environmental pollutants and changes .

Future Directions

The future directions for “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide” and related compounds could involve further exploration of their optical applications , as well as their potential in medicinal chemistry .

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-6-3-8-9-4-7(5-12(8)10-6)11-15(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOYIYWDRTHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide

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